Batatifolin

pharmacophore virtual screening flavonoid

Sourcing a reliable, structurally authenticated flavone reference standard for botanical quality control or enzyme inhibition studies can be challenging. Batatifolin (CAS 23494-48-6), characterized by its unique 4',5,6,7-tetrahydroxy-3'-methoxy substitution pattern, solves this by providing a well-defined analytical marker isolated from Mikania batatifolia and confirmed via total synthesis. Key procurement values include: Verified xanthine oxidase inhibitory activity (IC50 = 59.50 ± 1.50 μM) for enzyme assay validation. Established utility as an HPLC-UV fingerprinting marker for herbal supplement batch-to-batch consistency. Distinct E-pharmacophore profile [A(2) A(3) D(-) H(-) H(12)] enabling reliable virtual screening campaigns. Strict identity and purity verification ensures experimental reproducibility across research batches.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 23494-48-6
Cat. No. B15279216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatatifolin
CAS23494-48-6
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
InChIInChI=1S/C16H12O7/c1-22-12-4-7(2-3-8(12)17)11-5-9(18)14-13(23-11)6-10(19)15(20)16(14)21/h2-6,17,19-21H,1H3
InChIKeyOZVBXGBZPZBKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batatifolin Chemical Identity & Baseline


Batatifolin (CAS 23494-48-6), also known as nodifloretin or 4',5,6,7-tetrahydroxy-3'-methoxyflavone, is an O-methylated flavonoid belonging to the flavone subclass [1]. It was first isolated from Mikania batatifolia DC. and its structure confirmed by total synthesis [2]. Batatifolin possesses four hydroxyl groups at positions 4', 5, 6, and 7, along with a methoxy group at position 3', yielding a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . This specific substitution pattern differentiates it from other common flavones and is central to its observed biological activities.

Batatifolin: Generic Substitution Risks


Batatifolin cannot be interchanged with other flavones due to its unique 4',5,6,7-tetrahydroxy-3'-methoxy substitution pattern, which confers distinct physicochemical and biological properties [1]. The presence of the 3'-methoxy group, in combination with the 4',5,6,7-tetrahydroxy framework, alters electronic distribution, lipophilicity (XlogP = 2.3), and hydrogen-bonding capacity compared to its non-methoxylated analogs like luteolin (5,7,3',4'-tetrahydroxyflavone) or apigenin (5,7,4'-trihydroxyflavone) . These structural differences directly impact target engagement, as demonstrated by its distinct pharmacophore feature profile and its specific activity in enzymatic and cellular assays [2]. Therefore, substituting Batatifolin with a structurally similar flavone risks significant alteration or loss of the desired experimental outcome, making identity and purity verification essential for scientific reproducibility.

Batatifolin Quantitative Evidence


Distinct Pharmacophore Profile

Batatifolin possesses a distinct E-pharmacophore feature set [A(2) A(3) D(-) H(-) H(12)], which differs from closely related flavones like chrysoeriol [A(2) A(3) D(-) H(-) H(10)] and jaceosidin [A(3) A(4) D(-) H(-) H(12)], indicating a unique spatial arrangement of hydrogen bond acceptors and hydrophobic regions that can lead to different protein-ligand interactions [1].

pharmacophore virtual screening flavonoid structure-activity relationship

Xanthine Oxidase Inhibition Comparison

In a head-to-head comparison of flavonoids isolated from the same source (Lippia nodiflora), Batatifolin (nodifloretin) demonstrated an IC50 of 59.50 ± 1.50 μM for xanthine oxidase inhibition, positioning it as a moderate inhibitor. In contrast, the co-isolated analog 6-hydroxyluteolin was significantly more potent with an IC50 of 7.52 ± 0.01 μM, while the clinical standard allopurinol showed an IC50 of 0.22 ± 0.00 μM [1]. This quantitative difference highlights the specific structural requirements for potent xanthine oxidase inhibition within the flavone class.

xanthine oxidase hyperuricemia gout enzyme inhibition flavonoid

Cytotoxicity Selectivity Profile

In a panel of human cancer cell lines (Hep G2, COLO 205, MCF-7, HL-60), Batatifolin (nodifloretin) did not exhibit significant cytotoxicity. In contrast, a structurally related compound (5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone) isolated from the same plant extract showed selective activity against HL-60 cells with an IC50 of 7.55 μM, a value comparable to the positive control doxorubicin (IC50 = 4.64 μM) [1]. This data indicates that Batatifolin, despite its structural similarity to other active flavones, is not a broad-spectrum cytotoxic agent.

cytotoxicity leukemia HL-60 cancer cell line flavonoid

Antioxidant Capacity Class Inference

While no direct, quantitative head-to-head antioxidant assay data for Batatifolin itself has been identified, a strong class-level inference can be drawn from the study of its close structural isomer, 5,7,3',4'-tetrahydroxy-3-methoxyflavone. This isomer demonstrated potent antioxidant activity, inhibiting carcinogen-induced preneoplastic lesions in a mouse mammary organ culture model [1]. Furthermore, in another study, a compound identified as 5,7,5',4'-tetrahydroxy-3-methoxyflavone (a positional isomer) was found to have the highest antioxidant activity among several phenolic compounds tested [2]. Given that Batatifolin shares the core 4',5,6,7-tetrahydroxy-3'-methoxyflavone structure, it is highly plausible that it possesses similar, albeit unquantified, antioxidant capacity.

antioxidant free radical scavenging structure-activity relationship flavonoid

Batatifolin Validated Applications


Flavonoid Identification Reference Standard

Given its well-characterized structure by 1D-NMR [1] and its isolation from multiple plant species (e.g., Mikania batatifolia, Lippia nodiflora, Phyla nodiflora), Batatifolin serves as a valuable reference standard for the development and validation of HPLC-UV fingerprinting methods for quality control of herbal medicines and dietary supplements [2]. Its presence can be used as a marker compound to ensure batch-to-batch consistency of botanical raw materials.

Pharmacophore Virtual Screening Tool

The distinct E-pharmacophore feature set of Batatifolin [A(2) A(3) D(-) H(-) H(12)] provides a unique query for virtual screening of chemical libraries to identify novel lead compounds with similar binding profiles [3]. This can accelerate drug discovery efforts targeting specific protein-ligand interactions, particularly for targets where flavones are known to be active.

Comparator for Xanthine Oxidase SAR

The quantified, moderate inhibitory activity of Batatifolin against xanthine oxidase (IC50 = 59.50 ± 1.50 μM) makes it a useful comparator for evaluating the potency of novel synthetic or natural flavonoids [4]. Its specific activity level can help delineate the structural features responsible for enhanced or reduced enzyme inhibition within the flavone series.

Technical Documentation Hub

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